molecular formula C19H25N3O3 B12163700 N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12163700
M. Wt: 343.4 g/mol
InChI Key: DFEHATWVJQQNKI-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a diazaspiro structure can undergo cyclization under acidic or basic conditions to form the spirocyclic core.

    Introduction of Functional Groups: The introduction of the benzyl and methyl groups can be achieved through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used in these steps.

    Acylation: The final step involves the acylation of the spirocyclic intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Due to its spirocyclic structure, it is investigated for potential use as a pharmaceutical agent. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.

    Biological Studies: The compound can be used in studies to understand the interaction of spirocyclic compounds with enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The spirocyclic core can fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The benzyl and methyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)butyramide: Contains a butyramide group, offering different steric and electronic properties.

Uniqueness

N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C19H25N3O3/c1-20(13-15-9-5-3-6-10-15)16(23)14-22-17(24)19(21(2)18(22)25)11-7-4-8-12-19/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3

InChI Key

DFEHATWVJQQNKI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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